3-Bromo-4-(dimethylamino)aniline
Description
Properties
IUPAC Name |
2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHPSOVOJJEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474765 | |
| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860444-64-0 | |
| Record name | 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)aniline can be achieved through several methods. One common approach involves the bromination of 4-(dimethylamino)aniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(dimethylamino)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating dimethylamino group, which activates the aromatic ring towards electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted anilines depending on the electrophile used.
Nucleophilic Substitution: Products include substituted anilines with different nucleophiles replacing the bromine atom.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanistic Studies
3-Bromo-4-(dimethylamino)aniline is primarily utilized in organic synthesis due to its ability to undergo electrophilic and nucleophilic reactions. The presence of the bromine atom allows for substitution reactions, while the dimethylamino group enhances electron density, making the compound more reactive towards electrophiles. This dual reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Bromination of Anilines : Using brominating agents such as thionyl bromide under controlled conditions yields 4-bromo-N,N-dimethylaniline with high regioselectivity .
- N-Oxide Intermediates : Treatment of N,N-dimethylaniline N-oxides with thionyl bromide can also produce this compound efficiently .
Pharmaceutical Applications
Potential Biological Activity
While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties. The dimethylamino group can enhance biological activity through increased lipophilicity and improved receptor interactions. This positions this compound as a potential candidate for drug development, particularly in designing pharmaceuticals that target specific biological pathways.
Material Science
Fluorescent Probes
The compound's unique structure allows it to be used in fluorescence studies as a probe for photochemical reactions. It can undergo intramolecular charge transfer (ICT), making it suitable for applications in:
- Photochemical Studies : The compound has been used to study the kinetics of fast reactions through techniques such as laser flash photolysis.
- Material Development : Its properties are leveraged in synthesizing new materials with unique photophysical characteristics, aiding in advancements in optoelectronic devices.
Environmental Chemistry
Aquatic Contaminant Research
this compound has been investigated for its role in studying aquatic contaminants. Its ability to undergo photoinduced oxidation reactions makes it relevant for understanding the behavior of similar compounds in environmental settings. Research indicates that it can serve as a representative model for examining the degradation pathways of organic pollutants in aquatic environments.
Data Summary Table
| Application Area | Key Features | Methods Used | Results/Outcomes |
|---|---|---|---|
| Organic Synthesis | Electrophilic/nucleophilic reactivity | Bromination, N-Oxide treatment | Efficient pathways yielding high regioselectivity |
| Pharmaceutical | Potential drug candidate | Interaction studies | Enhanced biological activity expected due to structure |
| Material Science | Fluorescent probe | Laser flash photolysis, material synthesis | Unique photophysical properties developed |
| Environmental Chemistry | Aquatic contaminant modeling | Photoinduced oxidation studies | Insights into degradation pathways of pollutants |
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its mechanism of action would depend on the specific target and pathway involved. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 3-Bromo-4-(dimethylamino)aniline with key structural analogues:
Key Differences and Functional Impacts
Substituent Effects on Reactivity: The dimethylamino group in this compound enhances electron density at the aromatic ring, facilitating electrophilic substitution reactions. In contrast, the trifluoromethyl (-CF₃) group in 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is electron-withdrawing, reducing ring reactivity . Methyl (-CH₃) substituents (e.g., in 4-Bromo-3-methylaniline) provide steric hindrance but minimal electronic effects compared to dimethylamino or CF₃ groups .
Applications: Schiff Base Derivatives: 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline forms conjugated systems with dihedral angles between aromatic rings (4.5° and 34.1°), enabling applications in NLO materials and liquid crystals . Agrochemicals: The CF₃-substituted analogue is used in pesticide synthesis due to its stability and lipophilicity .
Physical Properties: Melting Points: 4-Bromo-3-methylaniline melts at 81°C , while 3-Bromo-4-methylaniline (CAS: 7745-91-7) has a lower mp (27–30°C) due to reduced symmetry .
Biological Activity
3-Bromo-4-(dimethylamino)aniline (C8H11BrN2) is a halogenated aniline derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a bromo substituent at the 3-position and a dimethylamino group at the 4-position of the aniline ring. Its molecular structure can be represented as follows:
Physical Properties
- Molecular Weight : 215.09 g/mol
- Melting Point : Not extensively documented but typically falls within the range for similar compounds.
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its derivatives, including 3-bromo-4-dimethylamino-1,8-naphthalimides, showing efficacy against various bacterial strains through photodynamic therapy (PDT). The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to bacterial cell death .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by interfering with key signaling pathways. For instance, it has been shown to affect the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : It can modulate signaling pathways, particularly those related to cell growth and apoptosis.
- Reactive Oxygen Species Generation : In photodynamic applications, it generates ROS that damage cellular components, leading to microbial or cancer cell death.
Study on Antimicrobial Efficacy
A study published in ACS Publications explored the synthesis and characterization of 3-bromo derivatives for their antibacterial properties. The results indicated that these compounds could effectively inhibit bacterial growth, particularly against resistant strains .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| 3-Bromo-4-dimethylamino-1,8-naphthalimide | High | MRSA, P. aeruginosa |
Anticancer Properties
In another significant study, the anticancer potential of this compound was evaluated against various cancer cell lines. The findings revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | 10 |
| HeLa (Cervical Cancer) | 6.8 | 8 |
| Normal Fibroblasts | >50 | - |
Q & A
Basic: What are the optimal synthetic routes for 3-Bromo-4-(dimethylamino)aniline, and how can regioselectivity challenges be addressed?
Methodological Answer:
The synthesis typically involves bromination of 4-(dimethylamino)aniline or dimethylamination of 3-bromoaniline derivatives. To ensure regioselectivity in bromination, use directing groups or meta-directing conditions (e.g., Lewis acids like FeBr₃). For dimethylamination, employ reductive alkylation with formaldehyde under controlled pH (pH 4–6) to avoid over-alkylation. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity using GC-MS (>98% purity) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; aromatic protons split by bromine’s deshielding effect).
- GC-MS/HPLC : Quantify purity and detect by-products (e.g., di-brominated isomers).
- Melting Point Analysis : Compare with literature values (e.g., 27–30°C for related 3-Bromo-4-methylaniline ).
Cross-validate with elemental analysis (C, H, N, Br) to confirm stoichiometry .
Advanced: How does the dimethylamino group influence electronic properties and reactivity in electrophilic substitution reactions?
Methodological Answer:
The dimethylamino group is a strong electron donor (+M effect), activating the aromatic ring toward electrophilic attack. However, steric hindrance from the dimethyl group and bromine’s meta-directing effect can shift reactivity. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation via nitration or sulfonation reactions shows preferential substitution at the para position relative to bromine. Kinetic studies under varying temperatures (20–80°C) reveal activation energies (~50 kJ/mol) comparable to N-benzylideneaniline derivatives .
Advanced: What strategies resolve contradictions in crystallographic data for Schiff base derivatives of this compound?
Methodological Answer:
For ambiguous X-ray diffraction data (e.g., twinning or disorder), use SHELXL for refinement with restraints on bond lengths/angles. Employ the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Compare with analogous structures (e.g., 4-bromo-4’-chloro benzylidene aniline ) to validate packing motifs. High-resolution data (d-spacing <0.8 Å) improves reliability indices (R1 <5%) .
Advanced: How can this compound be utilized in nonlinear optical (NLO) materials?
Methodological Answer:
The compound’s electron-rich dimethylamino group and electron-withdrawing bromine make it a candidate for push-pull NLO systems. Synthesize Schiff bases (e.g., with aldehydes) to extend π-conjugation. Characterize hyperpolarizability (β) via Kurtz-Perry powder tests or EFISH measurements. Single-crystal XRD data (e.g., space group P2₁/c) reveal molecular alignment critical for second-harmonic generation (SHG) efficiency .
Basic: What are common by-products in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
Major by-products include:
- Di-brominated isomers : Minimize by controlling bromine stoichiometry (1.1 eq.) and reaction time (<2 hrs).
- N-Oxides : Avoid oxidative conditions; use inert atmospheres (N₂/Ar).
Purify via column chromatography (silica gel, eluent: CH₂Cl₂:MeOH 95:5) or recrystallization in ethanol/water .
Advanced: What mechanistic insights explain the thermal stability of this compound in high-temperature reactions?
Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. The dimethylamino group stabilizes via resonance, delaying degradation. Compare with analogs (e.g., 4-(trifluoromethoxy)aniline ) to assess substituent effects. Kinetic studies under isothermal conditions (150–180°C) fit a first-order model (k = 1.2×10⁻³ s⁻¹), with activation parameters (ΔH‡ = 85 kJ/mol) derived from Arrhenius plots .
Basic: How is the purity of this compound validated for biological studies?
Methodological Answer:
Use HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) to detect trace impurities (<0.5%). Confirm absence of genotoxic amines (e.g., aniline derivatives) via Ames test preliminaries. For isotopic labeling (e.g., ¹⁵N-DMA), employ LC-MS with selected ion monitoring (SIM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
